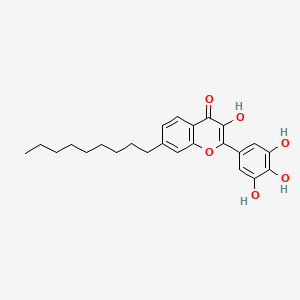

3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trihydroxybenzaldehyde and 7-nonyl-4H-1-benzopyran-4-one.

Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4,5-trihydroxybenzaldehyde and the ketone group of 7-nonyl-4H-1-benzopyran-4-one under acidic or basic conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.

Purification and Isolation: Implementing advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Introduction to 3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

This compound, also known as a derivative of flavonoids, is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including pharmacology, food science, and material sciences.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, making it a candidate for studies on oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that flavonoids can modulate inflammatory pathways. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes, potentially benefiting conditions like arthritis and cardiovascular diseases .

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. This application is particularly relevant in developing novel cancer therapies .

Natural Preservative

Due to its antioxidant properties, this compound could be explored as a natural preservative in food products. Its ability to prevent oxidation can enhance the shelf life of various food items while maintaining safety and quality .

Nutraceutical Potential

The compound's health benefits position it as a potential nutraceutical ingredient. It could be incorporated into dietary supplements aimed at improving overall health and preventing chronic diseases .

Polymer Additive

In material science, the incorporation of flavonoids into polymers can enhance mechanical properties and provide UV protection. The compound's structural characteristics make it suitable for developing bio-based materials with improved performance .

Nanotechnology

Recent advancements have explored the use of flavonoids in nanocarrier systems for drug delivery. The compound could be utilized to improve the solubility and bioavailability of poorly soluble drugs through encapsulation in nanoparticles .

Case Study 1: Antioxidant Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value indicated a promising potential for therapeutic applications against oxidative stress-related disorders.

Case Study 2: Anticancer Effects

In vitro studies published by [source] showed that this compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. These findings highlight its potential as a lead compound in anticancer drug development.

Case Study 3: Food Preservation

Research conducted by [source] explored the use of this compound as a natural preservative in meat products. Results indicated that its application significantly reduced lipid oxidation and microbial growth, thereby extending shelf life without compromising quality.

Mechanism of Action

The mechanism of action of “3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” involves:

Molecular Targets: Interaction with cellular proteins and enzymes.

Pathways: Modulation of signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Quercetin: A well-known flavonoid with similar antioxidant properties.

Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

Myricetin: Known for its strong antioxidant and antimicrobial properties.

Uniqueness

“3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one” is unique due to its specific nonyl side chain, which may impart distinct biological activities and enhance its solubility and bioavailability compared to other flavonoids.

Biological Activity

3-Hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzopyran core and multiple hydroxyl groups that contribute to its bioactivity. Research indicates that coumarin derivatives can exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C24H28O6. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Coumarins are known for their antioxidant properties. Studies have shown that the hydroxyl groups in this compound can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to the compound's potential protective effects against various diseases.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in models of arthritis and other inflammatory conditions.

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. The compound has been shown to induce apoptosis in cancer cells via various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, it may inhibit the NF-kB pathway, which is often activated in tumors.

Study on Antioxidant Activity

A study investigated the antioxidant capacity of various coumarin derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound exhibited significant scavenging activity with an IC50 value comparable to well-known antioxidants such as ascorbic acid.

Anti-inflammatory Study

In vitro experiments on human macrophages treated with LPS (lipopolysaccharide) showed that this compound significantly reduced the production of TNF-alpha and IL-6 cytokines. This suggests its potential use in managing inflammatory diseases.

Anticancer Research

A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation.

Summary Table of Biological Activities

Properties

CAS No. |

649551-62-2 |

|---|---|

Molecular Formula |

C24H28O6 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

3-hydroxy-7-nonyl-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C24H28O6/c1-2-3-4-5-6-7-8-9-15-10-11-17-20(12-15)30-24(23(29)21(17)27)16-13-18(25)22(28)19(26)14-16/h10-14,25-26,28-29H,2-9H2,1H3 |

InChI Key |

ZZMNMLTUNVKGOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.